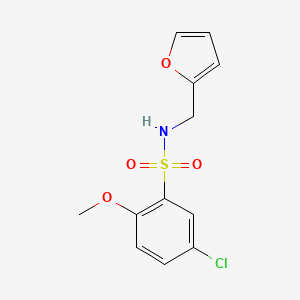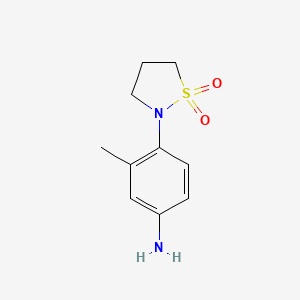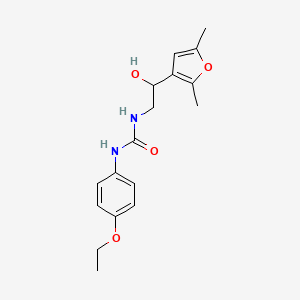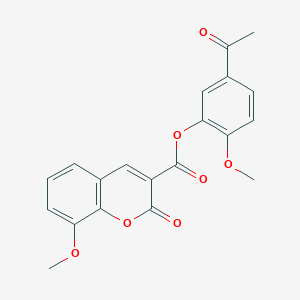
5-acetyl-2-methoxyphenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of coumarin, a class of organic compounds that are widely found in nature and have been used in herbal medicines since early ages . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
Synthesis Analysis
The synthesis of coumarin derivatives has been a topic of interest for many organic and pharmaceutical chemists . Various methods have been developed, particularly under green conditions such as using green solvent, catalyst, and other procedures .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 5-acetyl-2-methoxyphenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate, focusing on six unique applications:
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Research indicates its effectiveness against various bacterial strains, including Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus . The compound’s structure allows it to disrupt bacterial cell walls or inhibit essential bacterial enzymes, making it a potential candidate for developing new antibiotics.
Antioxidant Properties
The presence of methoxy and acetyl groups in the compound contributes to its antioxidant activity. These groups can donate electrons to neutralize free radicals, thereby preventing oxidative stress and cellular damage. This property is particularly valuable in developing treatments for diseases linked to oxidative stress, such as neurodegenerative disorders and cardiovascular diseases .
Anti-inflammatory Effects
Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and enzymes like COX-2. This makes it a potential therapeutic agent for treating inflammatory conditions such as arthritis, asthma, and inflammatory bowel disease. Its ability to modulate the immune response without significant side effects is a key advantage .
Cancer Research
The compound’s structure allows it to interfere with various cancer cell signaling pathways. It has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. This makes it a promising candidate for developing anti-cancer drugs, particularly for cancers that are resistant to conventional therapies .
Neuroprotective Effects
Research suggests that this compound can protect neurons from damage caused by oxidative stress and inflammation. It has potential applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. By preserving neuronal function and preventing cell death, it could help in managing symptoms and slowing disease progression .
Antiviral Activity
Preliminary studies indicate that this compound may have antiviral properties. It can inhibit the replication of certain viruses by interfering with viral enzymes or blocking viral entry into host cells. This makes it a potential candidate for developing antiviral drugs, especially for emerging viral infections .
Mécanisme D'action
The mechanism of action of this compound is likely to be complex and would depend on its specific biological targets. Coumarin derivatives have been tested for various biological properties, including anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .
Propriétés
IUPAC Name |
(5-acetyl-2-methoxyphenyl) 8-methoxy-2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O7/c1-11(21)12-7-8-15(24-2)17(10-12)26-19(22)14-9-13-5-4-6-16(25-3)18(13)27-20(14)23/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCMZLFWYPSKII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)OC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-acetyl-2-methoxyphenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetylphenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2507922.png)
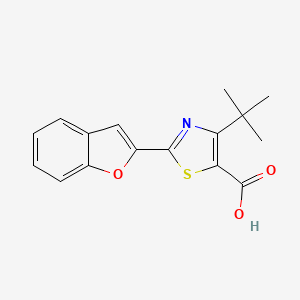
![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methylphenyl)acetamide](/img/structure/B2507925.png)
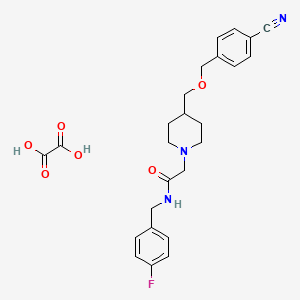
![2-Ethyl-5-((4-methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2507930.png)
![2-[(2,6-Dichlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2507931.png)
![4-[2-[[3-(4-Chlorophenyl)triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]benzenesulfonamide](/img/structure/B2507933.png)
![3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione;hydrochloride](/img/structure/B2507936.png)
![2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde oxime](/img/structure/B2507937.png)
![methyl 5-[(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2507938.png)
